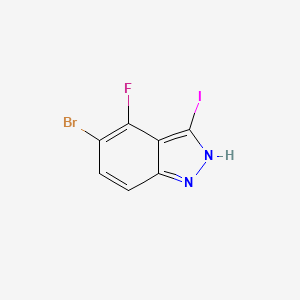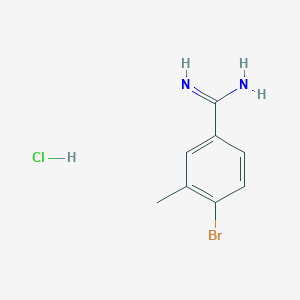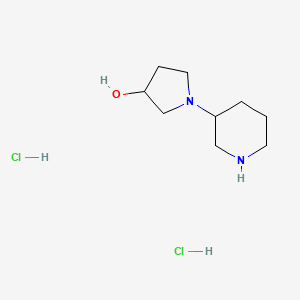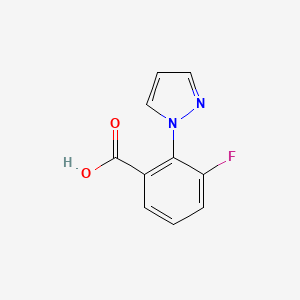![molecular formula C17H27NO B1394705 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine CAS No. 1219982-93-0](/img/structure/B1394705.png)
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine
Übersicht
Beschreibung
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine is an organic compound with a complex structure that includes a phenoxy group attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with azetidine under specific conditions. The phenol derivative is first prepared by reacting phenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a suitable catalyst . The resulting product is then reacted with azetidine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with a methyl group at the ortho position.
N-(1,1,3,3-Tetramethylbutyl)acrylamide: Contains a similar tetramethylbutyl group but with an acrylamide moiety.
Phenol <4-(1,1,3,3-tetramethylbutyl)->, mono-TMS: A trimethylsilyl derivative of the phenol compound.
Uniqueness
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine is unique due to the presence of both the phenoxy group and the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)19-15-10-18-11-15/h6-9,15,18H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAEMXSVAJUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















